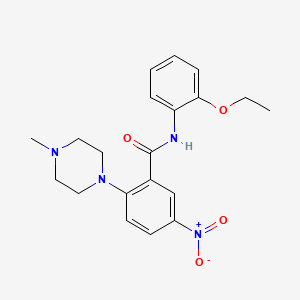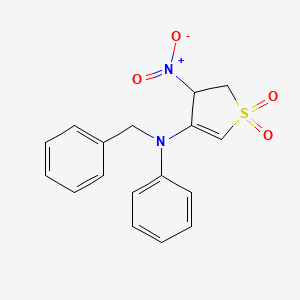
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide (EMB-176) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-176 is a small molecule inhibitor that has been shown to target a specific protein, making it a promising drug candidate for the treatment of a variety of diseases.
Mécanisme D'action
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by binding to a specific protein, which is involved in several cellular processes. By inhibiting the activity of this protein, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is able to disrupt these processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels. This property may make it a useful drug candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. Additionally, its specificity for a particular protein makes it a promising drug candidate with potentially fewer side effects than non-specific inhibitors. However, one limitation of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is the development of more potent analogs of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that may have improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in humans, which could lead to the development of a new class of drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, which is then reacted with 2-bromoethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-ethoxyphenylboronic acid to yield the desired product, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide was able to reduce the severity of symptoms in a mouse model of inflammatory bowel disease, indicating that it may have anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-19-7-5-4-6-17(19)21-20(25)16-14-15(24(26)27)8-9-18(16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWAYMZNPUPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)